



2-(4-Isopropylbenzoyl)-3-methylpyridine IUPAC name and structure

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Compound of Interest 2-(4-Isopropylbenzoyl)-3-Compound Name: methylpyridine Get Quote Cat. No.: B1392020

An In-depth Technical Guide to 2-(4-Isopropylbenzoyl)-3-methylpyridine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **2-(4-Isopropylbenzoyl)-3-methylpyridine**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Chemical Structure

The IUPAC name for the compound is (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone.

Chemical Structure:

The structure consists of a pyridine ring substituted at the 3-position with a methyl group and at the 2-position with a carbonyl group. This carbonyl group bridges the pyridine ring to a phenyl ring, which is substituted at the 4-position with an isopropyl group.

Molecular Formula: C16H17NO

Molecular Weight: 239.31 g/mol

SMILES: CC(C)c1ccc(C(=O)c2ncccc2C)cc1



Physicochemical Properties (Predicted and Analog-Based)

As this specific molecule is not widely documented, the following properties are based on predictions and data from structurally similar compounds, such as (4-isopropylphenyl)(pyridin-4-yl)methanone[1][2][3].

Property	Value	Source
Boiling Point	~355.0 ± 25.0 °C	Predicted, based on analog[3]
XLogP3-AA	~3.3	Predicted, based on analog[4]
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	_

Proposed Synthetic Methodologies

The synthesis of 2-aroylpyridines can be challenging. Standard Friedel-Crafts acylation is often not feasible with pyridine due to the deactivation of the ring by the nitrogen atom[5]. However, several alternative strategies can be proposed for the synthesis of (3-methylpyridin-2-yl)(4isopropylphenyl)methanone.

Experimental Protocol: Grignard Reaction with a Nitrile Precursor

One of the most effective methods for synthesizing ketones from pyridines is the addition of a Grignard reagent to a pyridine nitrile derivative, followed by hydrolysis[6][7][8].

Reaction Scheme:

Step 1: Grignard Reagent Formation 4-Bromocumene is reacted with magnesium turnings in an anhydrous ether (like THF or diethyl ether) to form 4-isopropylphenylmagnesium bromide.

Step 2: Nucleophilic Addition to Nitrile The Grignard reagent is then added to a solution of 3methylpyridine-2-carbonitrile. The reaction mixture is typically stirred at room temperature or



with gentle heating.

Step 3: Hydrolysis The resulting imine intermediate is hydrolyzed with an aqueous acid (e.g., H_3O^+) to yield the final ketone product, (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone.

Detailed Protocol:

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 4bromocumene in anhydrous THF is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
- Addition to Nitrile: The Grignard reagent solution is cooled to 0 °C. A solution of 3-methylpyridine-2-carbonitrile in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.
- Work-up and Purification: The reaction is quenched by the slow addition of aqueous HCl.
 The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed
 with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced
 pressure. The crude product is then purified by column chromatography on silica gel.

Alternative Synthetic Routes

- Acylation of Silylated Pyridines: A spontaneous acylation reaction can occur between 2-(trialkylsilyl)pyridines and acyl chlorides. This method avoids the harsh conditions of Friedel-Crafts reactions and proceeds through a series of N-acylation, desilylation, C-acylation, and N-deacylation steps[9].
- Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura cross-coupling could potentially be adapted. This would involve coupling a 3-methylpyridine derivative with a suitable boron-containing 4-isopropylbenzoyl precursor[10].

Potential Biological Activity and Applications

While the specific biological activity of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone has not been reported, the core structure is present in molecules with a wide range of



pharmacological properties. Pyridine derivatives are fundamental to medicinal chemistry and are found in numerous biologically active compounds[11][12].

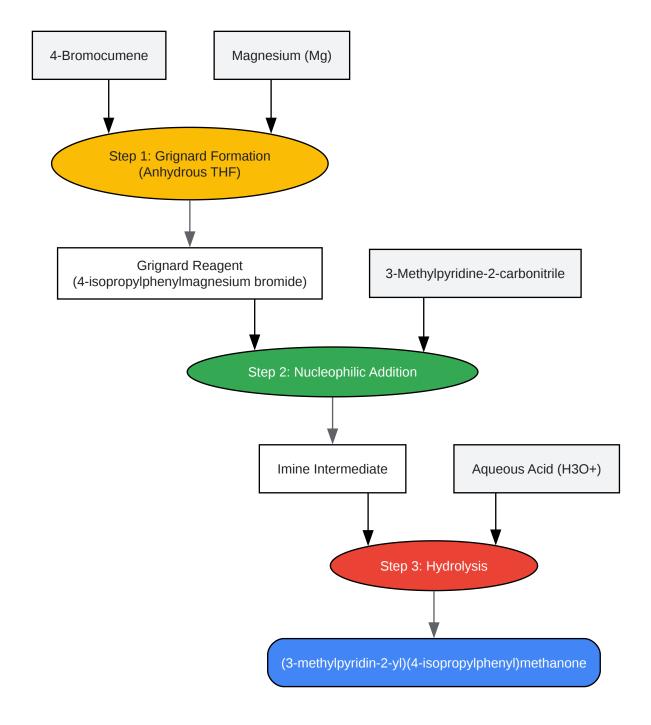
- CNS Disorders: The (4-isopropylphenyl)(pyridin-4-yl)methanone analog is noted as a key intermediate in the synthesis of drug candidates targeting central nervous system disorders[2].
- Anticancer and Antimicrobial Activity: Various substituted pyridine and pyrrolopyridine
 derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory
 agents[13][14][15]. For example, certain piperidine derivatives containing a methanone linker
 have demonstrated antiproliferative activity against human leukemia cells[16].

Further screening and in-vitro/in-vivo studies would be necessary to determine the specific biological profile of the title compound.

Visualizations Proposed Synthetic Workflow

The following diagram illustrates the proposed Grignard reaction-based synthesis of (3-methylpyridin-2-yl)(4-isopropylphenyl)methanone.





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Caption: Proposed synthesis of the target compound via a Grignard reaction.

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